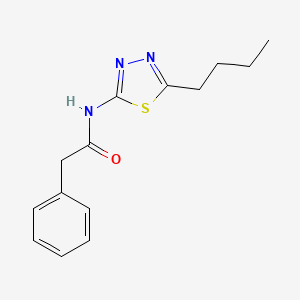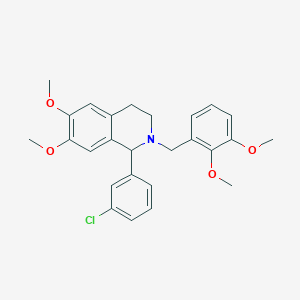![molecular formula C16H17NO5 B4933875 1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B4933875.png)
1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene” often involves multi-step reactions, including nitration, methoxylation, and etherification processes. For example, improved procedures for preparing related nitro and methoxy compounds have been demonstrated, highlighting selective nitrosation and clean oxidation processes (Maleski, 1993). Additionally, palladium(0)-catalyzed synthesis methods have been used for creating benzodioxin derivatives, which may offer insights into the synthesis of similar compounds (Massacret et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds containing nitro and methoxy groups, similar to the subject compound, has been explored. Studies on structures like 1-methoxy-4-[(phenylselanyl)methyl]benzene have discussed the effects of σ(C-Se)-π hyperconjugation, which could be analogous to the structural influences in “1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene” (White & Blanc, 2014).
Chemical Reactions and Properties
Chemical reactions involving methoxy and nitro groups are influenced by their electron-donating and electron-withdrawing properties, respectively. The synthesis of novel antitumor agents featuring methoxy groups highlights the potential reactivity of such compounds (Mondal et al., 2003). Furthermore, the nitration of related compounds offers insights into the reactivity of nitro substituents in complex organic molecules (Mikhailov et al., 1971).
Physical Properties Analysis
The physical properties of “1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene” can be inferred from studies on related compounds. For instance, the crystal structure and physical characterization of 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one provide insights into the crystallinity, molecular packing, and intermolecular interactions that may be present in similar compounds (Guo et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be deduced from the functional groups present in “1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene.” The interaction of methoxy and nitro groups with other chemical species and their influence on the molecule's overall reactivity have been studied, providing a foundation for understanding the chemical behavior of similar compounds (D. Vione et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(2-methoxyphenoxy)propoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-15-9-4-5-10-16(15)22-12-6-11-21-14-8-3-2-7-13(14)17(18)19/h2-5,7-10H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTNNEWVARNPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4933794.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4933799.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)

![2-[5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4933831.png)

![3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B4933849.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B4933856.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4933860.png)
![3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4933861.png)

![4-{2-(acetylamino)-3-[(3-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4933886.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4933894.png)
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4933913.png)